2-Amino-1-(4-fluorophenyl)propan-1-ol
Overview
Description
2-Amino-1-(4-fluorophenyl)propan-1-ol is an organic compound characterized by the presence of an amino group (-NH2), a fluorophenyl group, and a propanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(4-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl magnesium bromide (Grignard reagent).
Grignard Reaction: The Grignard reagent reacts with 4-fluorobenzaldehyde to form a tertiary alcohol intermediate.
Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH4) to produce this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(4-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Using electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Nitro Compound: Resulting from the oxidation of the amino group.
Secondary Amine: Resulting from the reduction of the amino group.
Brominated Product: Resulting from the substitution of the fluorophenyl group.
Scientific Research Applications
2-Amino-1-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-fluorophenyl)propan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, leading to therapeutic effects. The exact mechanism would vary based on the specific application and biological system.
Comparison with Similar Compounds
2-Amino-1-(4-chlorophenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.
2-Amino-1-(4-methoxyphenyl)propan-1-ol: Similar structure with a methoxy group instead of fluorine.
2-Amino-1-(4-nitrophenyl)propan-1-ol: Similar structure with a nitro group instead of fluorine.
Uniqueness: 2-Amino-1-(4-fluorophenyl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-amino-1-(4-fluorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIUKBOGCIKNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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